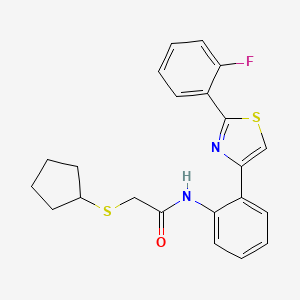

2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Beschreibung

2-(Cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a thiazole-containing acetamide derivative characterized by a cyclopentylthio group at the acetamide’s α-position and a 2-fluorophenyl-substituted thiazole ring linked to the phenylacetamide scaffold. The cyclopentylthio moiety may enhance lipophilicity and membrane permeability, while the 2-fluorophenyl group could influence electronic and steric interactions in biological targets, such as bacterial enzymes or fungal cytochrome P450 systems .

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS2/c23-18-11-5-3-9-16(18)22-25-20(13-28-22)17-10-4-6-12-19(17)24-21(26)14-27-15-7-1-2-8-15/h3-6,9-13,15H,1-2,7-8,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFGQQKWSSCHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.

Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be attached via a thiol-ene reaction, where a thiol reacts with an alkene.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the thiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced thiazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. Its fluorophenyl group can also be used for imaging studies due to the presence of the fluorine atom.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s structure shares core similarities with several analogs (Table 1), but key substituent differences dictate its physicochemical and biological behavior:

Key Observations :

- Cyclopentylthio vs.

- Fluorophenyl vs. Chlorophenyl/Unsubstituted Phenyl : The 2-fluorophenyl group may enhance metabolic stability and target binding compared to chlorophenyl (107k) or unsubstituted phenyl (107d) analogs due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW: 412.54 g/mol) is heavier than simpler analogs (e.g., 107b: MW: 265.32 g/mol), which may affect bioavailability.

Biologische Aktivität

The compound 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a novel thiazole derivative known for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H22F1N3OS

- Molecular Weight : 385.48 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

- Cyclopentylthio Group Introduction : Cyclopentylthio is introduced via a nucleophilic substitution reaction.

- Acetamide Formation : The final acetamide structure is obtained through coupling reactions involving appropriate amines and acetic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties:

- In vitro Studies : In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 8 |

| HeLa (Cervical) | 12 |

Antimicrobial Activity

The compound also showed promising antimicrobial activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were assessed using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent. -

Case Study on Antimicrobial Resistance :

Another study explored the effectiveness of this compound against antibiotic-resistant strains of bacteria. It was found to enhance the efficacy of conventional antibiotics when used in combination therapy, suggesting a potential role in addressing antimicrobial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.